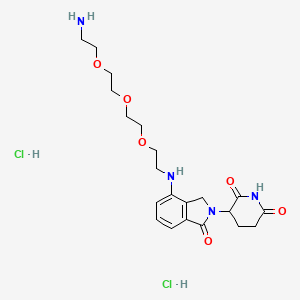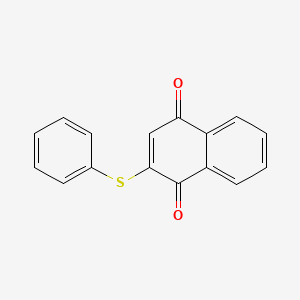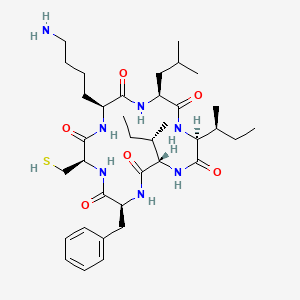
Tyk2-IN-18-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tyk2-IN-18-d3 is a selective inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase family. This compound is primarily used in scientific research to study autoimmune diseases and inflammatory conditions. This compound has shown significant potential in modulating immune responses by inhibiting the signaling pathways of cytokines such as interleukin-23 and type I interferons .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tyk2-IN-18-d3 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Tyk2-IN-18-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-carbon or carbon-heteroatom bonds .
Scientific Research Applications
Tyk2-IN-18-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of TYK2 inhibitors and to develop new therapeutic agents.
Biology: Employed in cellular and molecular biology studies to investigate the role of TYK2 in immune signaling pathways and cytokine responses.
Medicine: Explored as a potential therapeutic agent for autoimmune diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting TYK2 and related pathways
Mechanism of Action
Tyk2-IN-18-d3 exerts its effects by selectively inhibiting the activity of tyrosine kinase 2. It binds to the regulatory domain of TYK2, preventing its activation and subsequent signaling through cytokine receptors. This inhibition disrupts the downstream signaling pathways of interleukin-23 and type I interferons, leading to reduced inflammation and immune responses. The molecular targets and pathways involved include the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, which plays a crucial role in immune regulation .
Comparison with Similar Compounds
Similar Compounds
Deucravacitinib: Another selective TYK2 inhibitor with a similar mechanism of action, used in the treatment of autoimmune diseases.
Brepocitinib: A TYK2 inhibitor that binds to the active site in the catalytic domain, used in research on inflammatory diseases.
PF-06826647:
Uniqueness
Tyk2-IN-18-d3 is unique due to its high selectivity for TYK2 and its ability to inhibit cytokine signaling pathways with minimal off-target effects. This selectivity makes it a valuable tool in research and potential therapeutic applications, offering advantages over other TYK2 inhibitors that may have broader activity and associated side effects .
Properties
Molecular Formula |
C23H26N8O2 |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
N-[5-(3,3,3-trideuteriopropanoyl)-4-[[(4R)-2,4,5-trimethyl-4H-triazolo[4,5-c][1,7]naphthyridin-6-yl]amino]pyridin-2-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C23H26N8O2/c1-5-17(32)15-11-25-18(27-23(33)13-6-7-13)10-16(15)26-22-21-14(8-9-24-22)20-19(12(2)30(21)3)28-31(4)29-20/h8-13H,5-7H2,1-4H3,(H2,24,25,26,27,33)/t12-/m1/s1/i1D3 |
InChI Key |
DCIRJCDOGCAJNJ-LBBMYNEISA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CC(=O)C1=CN=C(C=C1NC2=NC=CC3=C2N([C@@H](C4=NN(N=C34)C)C)C)NC(=O)C5CC5 |
Canonical SMILES |
CCC(=O)C1=CN=C(C=C1NC2=NC=CC3=C2N(C(C4=NN(N=C34)C)C)C)NC(=O)C5CC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,10-Anthracenedione, 1,4-bis[(2,6-dibromo-4-methylphenyl)amino]-](/img/structure/B15135746.png)




![2-[(3S,6S,9S,12S)-6,9-bis(2-amino-2-oxoethyl)-12-[(2S)-butan-2-yl]-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacycloheptadec-3-yl]acetamide](/img/structure/B15135773.png)





![(10S,26S)-26-amino-10-ethyl-10-hydroxy-8,19,21-trioxa-4,15-diazaheptacyclo[14.10.1.02,14.04,13.06,11.018,22.023,27]heptacosa-1,6(11),12,14,16,18(22),23(27)-heptaene-5,9-dione;2,2,2-trifluoroacetic acid](/img/structure/B15135827.png)
![(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R,5R)-5-ethyl-2,3,7-trihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B15135828.png)

